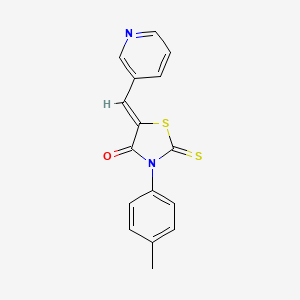

3-(4-methylphenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one

概要

説明

3-(4-methylphenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-methylbenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a thioamide. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

1.2. Cyclization of Thiosemicarbazones

An alternative route involves cyclizing thiosemicarbazone intermediates with ethyl bromoacetate:

-

Thiosemicarbazone formation : Condensation of 4-methylphenylhydrazine with 3-pyridinecarboxaldehyde in acetic acid .

-

Cyclization : Treatment with ethyl bromoacetate and sodium acetate in ethanol under reflux (6 h) .

2.1. Condensation at the Methylene Position

The exocyclic double bond (C5-methylene group) undergoes Knoevenagel-like condensations with:

-

Aromatic aldehydes : Forms extended conjugated systems (e.g., 5-(4-nitrobenzylidene) derivatives) .

-

Heterocyclic carbaldehydes : Enhances π-π stacking interactions in biological targets .

Key Conditions :

-

Catalyzed by Bi(SCH₂COOH)₃ under solvent-free conditions at 70°C .

-

Yields improve with electron-withdrawing substituents on the aldehyde .

2.2. Thione Group Reactivity

The 2-thioxo group participates in:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form 2-alkylthio derivatives .

-

Oxidation : Converts to a disulfide bridge using H₂O₂ or I₂ .

3.1. Bromination and Dehydrogenation

Regioselective bromination at the C5-methylene position introduces halogens for further cross-coupling reactions (e.g., Suzuki-Miyaura) . Subsequent dehydrogenation forms 5-ene-4-thiazolidinones with extended conjugation .

Example Reaction :

3.2. Hybridization with Heterocycles

Fused heterocycles are synthesized via domino reactions:

-

Thiazolo[3,2-a]pyridines : Achieved by reacting with malononitrile and ethyl cyanoacetate in aqueous K₂CO₃ .

-

Pyrazolyl-thiazolidinones : Ultrasound-assisted coupling with pyrazole carbaldehydes using DSDABCOC catalyst .

Comparative Analysis of Synthetic Methods

Stability and Reactivity Trends

-

pH Sensitivity : The thione group protonates under acidic conditions (pH < 4), altering electron density across the heterocycle .

-

Thermal Stability : Decomposes above 250°C, with fragments identified via TGA-MS .

-

Solvent Effects : Ethanol and DMF enhance solubility for further reactions, while acetonitrile improves ultrasonic-assisted yields .

科学的研究の応用

Anticancer Activity

The anticancer properties of thiazolidinone derivatives, including this compound, have been extensively studied. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 1.16 | Inhibition of tubulin polymerization |

| HT-29 (Colon Cancer) | 1.61 | Induction of apoptosis via Bcl-2 interaction |

| Jurkat E6.1 (T-cell) | 1.98 | Disruption of cell cycle progression |

Research indicates that the thiazole ring's structure contributes significantly to its cytotoxic activity, with specific substitutions enhancing efficacy against various cancer cell lines .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies on similar thiazole derivatives suggest broad-spectrum activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways .

Antimicrobial Efficacy Table

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 12 µg/mL |

Anticonvulsant Activity

Recent investigations into thiazole derivatives indicate potential anticonvulsant effects. Compounds structurally similar to this one have shown promise in reducing seizure activity in animal models, suggesting a therapeutic application in epilepsy management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Key factors influencing activity include:

- Substituents on the phenyl ring : Electron-donating groups enhance cytotoxicity.

- Pyridine moiety : Essential for interaction with biological targets.

- Thiazole ring modifications : Alterations can significantly affect potency and selectivity against cancer cells .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the compound's cytotoxic effects, it was tested against several human cancer cell lines using the MTT assay. Results indicated significant growth inhibition, particularly against lung and colon cancer cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of thiazole derivatives similar to this compound. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic agent .

作用機序

The mechanism of action of 3-(4-methylphenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone core and pyridinylmethylene group. These interactions can modulate biological pathways, leading to the observed effects.

類似化合物との比較

Similar Compounds

- 3-(4-methylphenyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one

- 3-(4-methylphenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one

- 3-(4-methylphenyl)-5-(3-pyridinylmethylene)-2-oxo-1,3-thiazolidin-4-one

Uniqueness

3-(4-methylphenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the specific positioning of the pyridinylmethylene group and the presence of the thioxo group. These structural features contribute to its distinct chemical reactivity and potential biological activity.

生物活性

3-(4-methylphenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antiviral, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNSO

- Molecular Weight : 252.37 g/mol

This compound features a thiazolidinone core with a methylphenyl and pyridinyl substituent, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study evaluating various thiazolidinones found that compounds with similar structures demonstrated moderate to good antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged widely, suggesting varying potency.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 625 |

| B | Escherichia coli | 1250 |

| C | Pseudomonas aeruginosa | 1000 |

Antiviral Activity

In vitro studies have shown that thiazolidinone derivatives possess antiviral properties, particularly against HIV. Specifically, compounds within this class have been associated with inhibition of HIV-1 replication . The mechanism involves interference with reverse transcriptase activity, which is crucial for viral replication.

Case Study: Anti-HIV Activity

A synthesized series of thiazolidinones was evaluated for anti-HIV activity. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potential as therapeutic agents against HIV .

Other Biological Activities

Beyond antimicrobial and antiviral effects, thiazolidinones have shown promise in other areas:

- Antioxidant Activity : Some studies suggest these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.

- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory properties, making them candidates for further investigation in inflammatory diseases .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Thiazolidinones may inhibit enzymes critical for microbial survival or viral replication.

- Cellular Uptake : The presence of specific substituents can enhance cellular permeability, facilitating the compound's entry into target cells.

特性

IUPAC Name |

(5Z)-3-(4-methylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS2/c1-11-4-6-13(7-5-11)18-15(19)14(21-16(18)20)9-12-3-2-8-17-10-12/h2-10H,1H3/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGKZZRJPQUSDS-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。